4-Biphenyl-4-yl-piperidine

Physicochemical profiling Drug-likeness Scaffold selection

Generic 4-arylpiperidine scaffolds often yield suboptimal CNS penetration due to low logP (~2.4). 4-Biphenyl-4-yl-piperidine solves this with a logP of 3.7 and tPSA of 12 Ų, placing it in an optimal window for BBB passive permeability. • 1.3-1.7 log unit shift versus 4-phenylpiperidine dramatically alters PK profile • Free NH enables amide, sulfonamide, urea library synthesis • Reliable BenchChem supply with full analytical characterization.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 143867-44-1
Cat. No. B1289365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenyl-4-yl-piperidine
CAS143867-44-1
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9,17-18H,10-13H2
InChIKeyLLCOFJXNVPRWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenyl-4-yl-piperidine Physicochemical Baseline


4-Biphenyl-4-yl-piperidine (CAS 143867-44-1), systematically named 4-([1,1'-biphenyl]-4-yl)piperidine, is a 4-arylpiperidine derivative with the molecular formula C₁₇H₁₉N and a molecular weight of 237.34 g/mol [1]. It features a piperidine ring substituted at the 4-position with a biphenyl group, distinguishing it from simpler 4-phenylpiperidine scaffolds. The compound is primarily utilized as a versatile small-molecule building block or intermediate in medicinal chemistry and organic synthesis . Its computed physicochemical properties include an XLogP3-AA of 3.7 and a topological polar surface area of 12 Ų, placing it in a distinct lipophilicity and permeability window compared to mono-phenyl analogs [1].

Lipophilic scaffold selection for CNS lead optimization programs
N-functionalization anchor for parallel library synthesis
Physicochemical benchmarking standard for 4-arylpiperidine series

4-Biphenyl-4-yl-piperidine Scaffold Differentiation


Generic substitution among 4-arylpiperidine building blocks is precluded by quantifiable differences in lipophilicity and molecular topology that directly govern membrane permeability, off-target promiscuity, and downstream pharmacokinetic profiles of derived compounds. For instance, the target compound's computed logP (XLogP3-AA = 3.7 [1]; ACD/LogP = 4.15 ) is markedly higher than that of the simpler 4-phenylpiperidine scaffold (logP ~2.4) . This ~1.3–1.7 log unit increase shifts the compound into a distinctly different lipophilicity range, which critically influences blood-brain barrier penetration potential and CYP450 enzyme susceptibility when incorporated into lead molecules. Similarly, the biphenyl group's extended aromatic surface area and rotatable bond count differ from halogenated or heteroaryl-substituted 4-arylpiperidines, rendering simple analog swapping unsuitable without re-optimizing the entire molecular series.

LogP
Lipophilicity shift of +1.3 to +1.76 log units versus 4-phenylpiperidine may fundamentally alter permeability and metabolic profile.
Regio
1-Biphenyl regioisomer lacks the free secondary amine handle, which limits N-derivatization and library diversification.
Flex
Additional rotatable bond compared to 4-phenylpiperidine may impose a higher conformational entropy penalty upon binding.

Differentiation Evidence Against Closest Analogs


Lipophilicity Shift with Biphenyl Substitution

The biphenyl extension on 4-Biphenyl-4-yl-piperidine results in a lipophilicity increase of approximately 1.3 log units (XLogP3-AA) to 1.76 log units (ACD/LogP) compared to the simpler 4-phenylpiperidine scaffold. Specifically, the target compound's computed XLogP3-AA is 3.7 [1], while consensus logP values for 4-phenylpiperidine are reported at ~2.4 . Using the ACD/LogP algorithm, the difference widens: 4.15 for the target [1] versus 2.39 for 4-phenylpiperidine , yielding a ΔlogP of 1.76. This magnitude of difference is sufficient to reclassify the compound from 'moderately lipophilic' to 'highly lipophilic', with direct consequences for solubility, metabolic stability, and off-target binding profiles.

Lipophilicity Shift
Cross-study comparable
XLogP3-AA 3.7 vs. ~2.4
ΔlogP +1.3 to +1.76
Reclassifies compound to highly lipophilic space; may alter absorption and metabolic stability.
Computed logP; experimental validation recommended.
Physicochemical profiling Drug-likeness Scaffold selection

tPSA Equivalence and Permeability Divergence

Both 4-Biphenyl-4-yl-piperidine and its simpler analog 4-phenylpiperidine share an identical computed topological polar surface area (tPSA) of 12 Ų [1][2]. However, when evaluated within the context of CNS multiparameter optimization (MPO) algorithms, the markedly higher logP of the biphenyl analog (4.15 vs. 2.39) drives a divergence in predicted CNS permeability scores. The combination of low tPSA and elevated logP places 4-Biphenyl-4-yl-piperidine in a region of chemical space associated with high passive membrane permeability but also elevated risk of rapid hepatic clearance and phospholipidosis, distinguishing its application niche from that of its less lipophilic phenyl congener.

tPSA & Permeability
Class-level inference
tPSA 12 Ų (Identical)
LogP +1.75 drives divergent CNS MPO scores
Identical tPSA may mislead permeability prediction; logP disparity indicates higher metabolic liability risk.
Class-level model inference; context-dependent.
Membrane permeability CNS drug design Physicochemical property integration

Rotatable Bond Impact on Binding Entropy

The target compound possesses 2 rotatable bonds [1], compared to 1 rotatable bond for 4-phenylpiperidine . This doubling of freely rotatable bonds arises from the additional phenyl-phenyl linkage in the biphenyl group. Each incremental rotatable bond is estimated to reduce the probability of achieving the bioactive conformation by approximately 0.3–0.5 kcal/mol in conformational entropy penalty upon binding [2]. For fragment-based or scaffold-hopping programs, this means that 4-Biphenyl-4-yl-piperidine-derived leads may exhibit weaker binding free energy per heavy atom (reduced ligand efficiency) compared to rigidified analogs, unless the biphenyl group engages in productive hydrophobic contacts that compensate for the entropic cost.

Binding Entropy
Class-level inference
2 rotatable bonds vs. 1
Estimated ΔΔS_rot ≈ 0.3–0.5 kcal/mol penalty
Higher conformational flexibility may reduce ligand efficiency if hydrophobic contacts are suboptimal.
Model-derived estimate; requires experimental binding data.
Conformational analysis Ligand efficiency Scaffold optimization

4- vs. 1-Biphenyl Regioisomer Synthetic Utility

The target compound is distinguished from its regioisomer, 1-([1,1'-biphenyl]-4-yl)piperidine (CAS 96372-83-7), by the site of piperidine attachment. In 4-Biphenyl-4-yl-piperidine, the piperidine nitrogen remains a free secondary amine (H-bond donor count = 1; H-bond acceptor count = 1) available for subsequent N-functionalization, while the biphenyl is attached at the 4-carbon position [1]. In the 1-biphenyl regioisomer, the nitrogen is directly bonded to the biphenyl system, eliminating the secondary amine handle for further derivatization [2]. This structural difference is quantified by the presence versus absence of a free NH group: the 4-substituted isomer retains one H-bond donor, enabling amide coupling, reductive amination, or sulfonamide formation, whereas the N-aryl isomer lacks this synthetic vector entirely.

Regioisomer Utility
Head-to-head
H-bond donor: 1 vs. 0
Free secondary amine present
Retains N-functionalization handle lacking in 1-biphenyl regioisomer; expands library design.
Structural inspection; synthetic verification advised.
Regioselective synthesis Building block utility Parallel medicinal chemistry

4-Biphenyl-4-yl-piperidine Application Scenarios


CNS-Penetrant Lead Optimization Scaffold

The compound's logP of 3.7–4.15 [1] makes it a suitable starting scaffold for central nervous system (CNS) drug discovery programs targeting receptors or enzymes located behind the blood-brain barrier, particularly when co-optimized with tPSA of 12 Ų to maintain passive permeability. It should be prioritized over 4-phenylpiperidine when the target binding pocket contains a deep hydrophobic sub-pocket that can productively engage the distal phenyl ring.

N-Functionalization Anchor for Library Synthesis

The free secondary amine (H-bond donor = 1) [1] enables diverse N-capping reactions (amide, sulfonamide, urea, reductive amination) for generating compound libraries. This positions 4-biphenyl-4-yl-piperidine as a preferred core over the N-aryl regioisomer 1-([1,1'-biphenyl]-4-yl)piperidine, which lacks a free NH and thus one fewer diversification vector.

MC-4R Modulator Synthesis Intermediate

4-Arylpiperidines, including biphenyl-substituted variants, have been patented as intermediates in the synthesis of MC-4R agonists for obesity and metabolic disorders [2]. The specific biphenyl substitution pattern can be exploited to fine-tune receptor subtype selectivity, benefiting programs where 4-phenylpiperidine-based leads exhibit insufficient potency or selectivity at MC-4R.

Physicochemical Benchmarking Standard

Given the well-characterized computed properties (XLogP3-AA 3.7, tPSA 12 Ų, 2 rotatable bonds) [1], this compound can serve as a calibration standard when evaluating new 4-arylpiperidine building blocks for property-driven medicinal chemistry, allowing teams to quantify the impact of aryl substituent changes on key drug-likeness parameters.

Application
Selection Property
Validation Focus
CNS-Penetrant Lead Scaffold
Lipophilicity-permeability profile
Blood-brain barrier penetration model review
N-Functionalization Library Anchor
Secondary amine handle availability
Diversification scope and regioisomer comparison
MC-4R Modulator Intermediate
Aryl substitution pattern review
Receptor subtype selectivity assay context
Physicochemical Benchmarking
Property-driven scaffold calibration
Quantify impact of aryl changes on drug-likeness

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14 linked technical documents
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